![molecular formula C18H13F2N5O3 B2597287 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide CAS No. 942000-09-1](/img/structure/B2597287.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C18H13F2N5O3 and its molecular weight is 385.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Controlled Polymerization
Controlled radical polymerization of acrylamides with specific moieties can be achieved through techniques such as reversible addition−fragmentation chain transfer (RAFT) polymerization. This method allows for the synthesis of homopolymers with controlled molecular weight, low polydispersity, and enhanced isotacticity, indicating potential applications in creating materials with precise properties (Mori, Sutoh, & Endo, 2005).
Supramolecular Chemistry
The synthesis of polymeric complexes featuring biologically active monomers derived from novel sulfa drugs showcases the application of acrylamides in supramolecular chemistry. These complexes, characterized by various techniques, highlight the role of acrylamides in forming materials with potential biological activities (El-Sonbati, Diab, Morgan, & Balboula, 2018).
Catalysis
Metal-organic frameworks (MOFs) incorporating acrylamide derivatives demonstrate catalytic activities, such as acyl-transfer reactions, by preconcentrating substrates within their pores. This indicates the utility of acrylamide-based structures in catalysis and material science for efficient reaction processes (Shultz, Farha, Hupp, & Nguyen, 2009).
Solar Energy Conversion
The development of zinc metalloporphyrins linked to acrylamide derivatives for dye-sensitized solar cells illustrates the potential of acrylamides in solar energy conversion. These compounds, through their enhanced and red-shifted visible transitions, contribute to improved efficiency in sunlight-to-electricity conversion, showcasing a path toward sustainable energy solutions (Wang et al., 2005).
Antimicrobial and Anticancer Research
Acrylamide derivatives also find applications in the development of compounds with antimicrobial and anticancer activities. For example, the synthesis of thiosemicarbazide derivatives from acrylamide precursors and their evaluation against various pathogens and cancer cell lines underscore the importance of acrylamide derivatives in medicinal chemistry (Elmagd, Hemdan, Samy, & Youssef, 2017).
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O3/c19-13-4-3-12(8-14(13)20)25-17(22-23-24-25)9-21-18(26)6-2-11-1-5-15-16(7-11)28-10-27-15/h1-8H,9-10H2,(H,21,26)/b6-2- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFUSPNWEQHVIF-KXFIGUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)NCC3=NN=NN3C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B2597205.png)
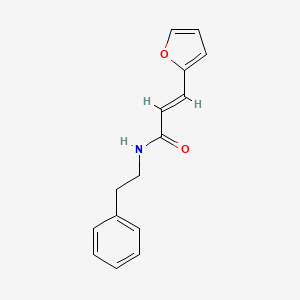

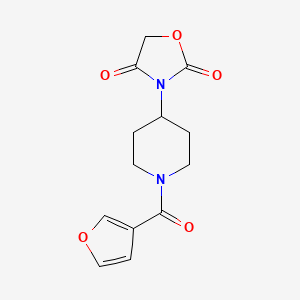
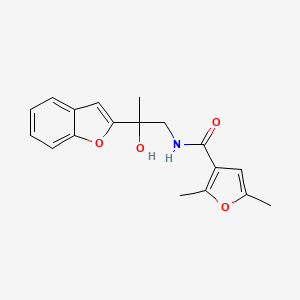
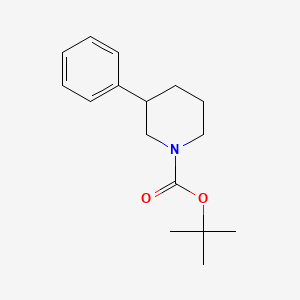
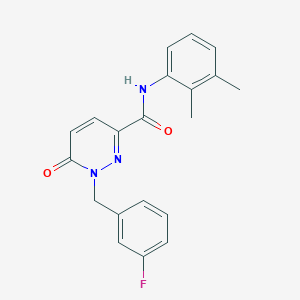
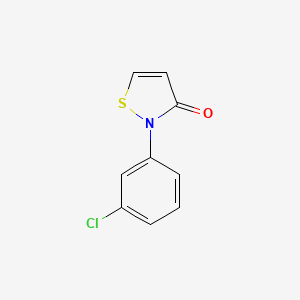
![1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2597216.png)
![(Z)-methyl 5-(4-methoxyphenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2597220.png)
![Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2597221.png)
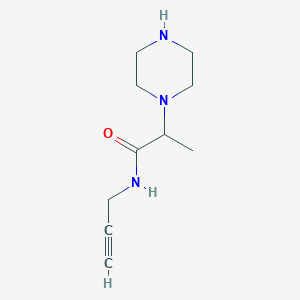
![Methyl 3-cyclohexyl-2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2597224.png)
![3-amino-N-(3-chloro-4-methylphenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2597226.png)